molecular formula C5H8N2O B3344455 1,3,4,7-Tetrahydro-1,3-diazepin-2-one CAS No. 72331-40-9

1,3,4,7-Tetrahydro-1,3-diazepin-2-one

Cat. No.: B3344455
CAS No.: 72331-40-9
M. Wt: 112.13 g/mol
InChI Key: SNKNSKHSWOOYSB-UHFFFAOYSA-N
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Description

1,3,4,7-Tetrahydro-1,3-diazepin-2-one is a heterocyclic compound with the molecular formula C₅H₈N₂O. It is a member of the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,7-Tetrahydro-1,3-diazepin-2-one can be synthesized through several methods. One common approach involves the ring expansion of tetrahydropyrimidines. The process typically starts with the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea through a three-component condensation reaction involving 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid. Subsequent nucleophilic substitution of the tosyl group with sodium enolates of α-phenylthioketones, followed by cyclization-dehydration and debenzoylation, yields the desired diazepinone .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,3,4,7-Tetrahydro-1,3-diazepin-2-one undergoes various chemical reactions, including nucleophilic substitution, cyclization, and ring contraction. These reactions are facilitated by the presence of reactive functional groups within the diazepine ring .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted diazepinones and pyrroles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms involved .

Properties

IUPAC Name

1,3,4,7-tetrahydro-1,3-diazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-5-6-3-1-2-4-7-5/h1-2H,3-4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKNSKHSWOOYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318005
Record name 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72331-40-9
Record name NSC324053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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